白金(2+);5,10,15,20-テトラフェニルポルフィリン-22,23-ジイド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

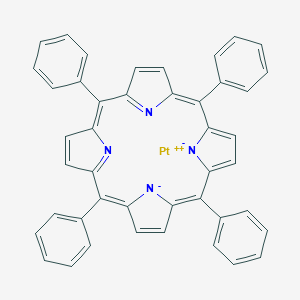

Platinum(2+);5,10,15,20-tetraphenylporphyrin-22,23-diide: is a coordination compound characterized by a central platinum ion coordinated to a porphyrin ligand. The porphyrin ligand consists of a tetrapyrrole macrocycle, which provides four nitrogen atoms for coordination with the platinum ion. This compound is known for its unique chemical properties and applications in various scientific fields.

科学的研究の応用

Chemistry: In chemistry, Platinum(2+);5,10,15,20-tetraphenylporphyrin-22,23-diide is used as a catalyst in various organic reactions. Its unique coordination properties make it valuable for facilitating complex chemical transformations .

Biology: The compound has applications in biological research, particularly in studying metalloproteins and enzyme mimetics. Its ability to mimic the active sites of certain enzymes makes it a useful tool for understanding biological processes .

Medicine: In medicine, the compound is explored for its potential in photodynamic therapy (PDT). Its ability to generate reactive oxygen species upon light activation makes it a candidate for treating certain types of cancer .

Industry: Industrial applications include its use in the development of sensors and materials with specific optical and electronic properties. The compound’s stability and reactivity make it suitable for various industrial processes .

作用機序

Target of Action

Similar compounds such as 5,10,15,20-tetraphenyl-21h,23h-porphrine manganese (iii) chloride have been used in the fabrication of heterojunction solar cells . The compound is deposited on an n-silicon single crystal wafer, suggesting that its target could be related to light absorption and energy conversion .

Mode of Action

It can be inferred from similar compounds that it may interact with its targets through light absorption and energy conversion processes . The compound’s structure allows it to absorb light in the visible part of the solar spectrum, facilitating charge transfer, high oscillator strength, large exciton diffusion length, and very long-lived triplet states .

Biochemical Pathways

Given its potential use in solar cells, it may influence pathways related to light absorption and energy conversion .

Result of Action

Based on the properties of similar compounds, it can be inferred that it may contribute to energy conversion processes in the context of solar cell technology .

Action Environment

The action, efficacy, and stability of Platinum(2+);5,10,15,20-tetraphenylporphyrin-22,23-diide may be influenced by various environmental factors . For instance, in the context of solar cell technology, factors such as light intensity and temperature could potentially impact its performance .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Platinum(2+);5,10,15,20-tetraphenylporphyrin-22,23-diide typically involves the reaction of platinum salts with 5,10,15,20-tetraphenylporphyrin. The reaction is carried out under controlled conditions to ensure the proper coordination of the platinum ion with the porphyrin ligand.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency. The process involves the use of high-purity reagents and controlled reaction environments to produce the compound in larger quantities.

化学反応の分析

Types of Reactions: Platinum(2+);5,10,15,20-tetraphenylporphyrin-22,23-diide undergoes various chemical reactions, including:

Oxidation: The compound can participate in oxidation reactions, where it may act as a catalyst or undergo changes in its oxidation state.

Reduction: Reduction reactions can alter the oxidation state of the platinum ion, affecting the compound’s properties.

Substitution: The porphyrin ligand can undergo substitution reactions, where different functional groups replace existing ones on the macrocycle.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized forms of the compound, while substitution reactions can yield derivatives with modified functional groups .

類似化合物との比較

Platinum(2+) 5,10,15,20-tetrakis(pentafluorophenyl)porphine-21,23-diide: This compound has a similar structure but with pentafluorophenyl groups instead of phenyl groups.

5,10,15,20-Tetraphenyl-21H,23H-porphine cobalt (II): This cobalt-based compound shares the tetraphenylporphyrin ligand but with cobalt as the central metal ion.

Uniqueness: Platinum(2+);5,10,15,20-tetraphenylporphyrin-22,23-diide is unique due to the specific coordination environment provided by the platinum ion and the tetraphenylporphyrin ligand. This combination imparts distinct chemical and physical properties, making it valuable for a wide range of applications.

生物活性

Platinum(2+);5,10,15,20-tetraphenylporphyrin-22,23-diide is a coordination compound that has garnered attention for its potential biological applications, particularly in cancer treatment and photodynamic therapy (PDT). This article delves into its biological activity, mechanisms of action, and relevant case studies.

Overview of the Compound

Platinum(2+);5,10,15,20-tetraphenylporphyrin-22,23-diide comprises a central platinum ion coordinated to a tetraphenylporphyrin ligand. This structure is significant for its unique chemical properties that enable various biological interactions and applications.

The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) upon light activation. This property is essential for its role as a photosensitizer in PDT. The mechanism involves:

- Light Absorption : The porphyrin structure absorbs light energy, which is then converted into chemical energy.

- ROS Generation : Upon excitation, the compound generates singlet oxygen (1O2), which is cytotoxic to cancer cells.

- Cellular Uptake : The neutral form of the porphyrin enhances cellular penetration, allowing for targeted delivery to tumor tissues .

Anticancer Properties

Research indicates that Platinum(2+);5,10,15,20-tetraphenylporphyrin-22,23-diide exhibits significant anticancer activity. In vitro studies have shown its effectiveness against various cancer cell lines:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| L1210 (leukemia) | 2.4 | Intercalation with DNA |

| MDA-MB-231 (breast) | 5.0 | ROS generation via PDT |

| J82 (bladder) | 3.0 | Targeted delivery and ROS production |

In vivo studies demonstrated that this compound effectively inhibited tumor growth without systemic toxicity in mouse models .

Photodynamic Therapy Applications

The compound has been utilized in clinical settings for photodynamic therapy. A study involving patients with intractable bronchial lung cancer reported an effective inhibition rate of 86.7% following treatment with a porphyrin-based photosensitizer . The findings suggest that the compound's ability to selectively accumulate in tumor tissues enhances its therapeutic efficacy while minimizing damage to surrounding healthy tissues.

Case Studies

- Study on ROS Generation : A comparative analysis of various platinum porphyrins highlighted that Platinum(2+);5,10,15,20-tetraphenylporphyrin-22,23-diide produced significantly higher levels of singlet oxygen than other derivatives under similar conditions. This property was crucial for its enhanced photodynamic efficacy .

- Biosensor Development : Recent research explored the encapsulation of this compound within biodegradable polymers for use in glucose biosensing. The study demonstrated that the platinum porphyrin could effectively monitor glucose levels by detecting changes in oxygen concentration during enzymatic reactions .

特性

CAS番号 |

14187-14-5 |

|---|---|

分子式 |

C44H28N4Pt |

分子量 |

807.8 g/mol |

IUPAC名 |

platinum(2+);5,10,15,20-tetraphenylporphyrin-22,23-diide |

InChI |

InChI=1S/C44H28N4.Pt/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+2 |

InChIキー |

VWXIQZRMNABSCR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)[N-]3.[Pt+2] |

正規SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)[N-]3.[Pt+2] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。